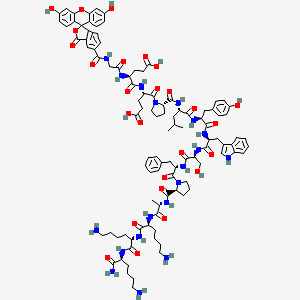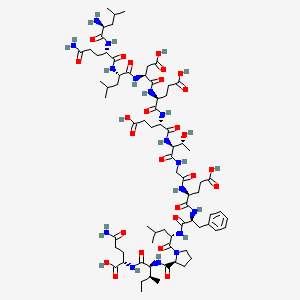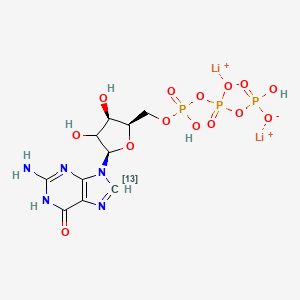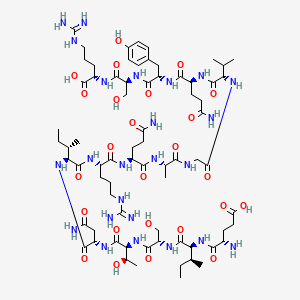
Acetylene-PEG3-MMAF-OMe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Acetylene-PEG3-MMAF-OMe involves several steps. The compound is prepared through a series of chemical reactions that introduce the alkyne group and the polyethylene glycol (PEG) linker. The reaction conditions typically involve the use of copper catalysts to facilitate the azide-alkyne cycloaddition . Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity .
Chemical Reactions Analysis
Acetylene-PEG3-MMAF-OMe undergoes various chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction involves the alkyne group of this compound reacting with azide-containing molecules to form triazoles
Substitution Reactions: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include copper catalysts, azide-containing molecules, and various solvents. The major products formed from these reactions are triazole-linked conjugates .
Scientific Research Applications
Acetylene-PEG3-MMAF-OMe has several scientific research applications:
Chemistry: It is used in click chemistry for the synthesis of complex molecules and bioconjugates.
Medicine: It is employed in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: The compound is used in the production of various bioconjugates and drug-linker conjugates for ADCs.
Mechanism of Action
Acetylene-PEG3-MMAF-OMe exerts its effects through the copper-catalyzed azide-alkyne cycloaddition (CuAAc) reaction. The alkyne group in the compound reacts with azide-containing molecules to form stable triazole linkages . This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications .
Comparison with Similar Compounds
Acetylene-PEG3-MMAF-OMe is unique due to its specific structure and reactivity. Similar compounds include:
Acetylene-PEG4-MMAF-OMe: This compound has an additional PEG unit, which may affect its solubility and reactivity.
Azide-PEG3-MMAF-OMe: This compound contains an azide group instead of an alkyne group, making it suitable for reactions with alkyne-containing molecules.
These similar compounds share some properties with this compound but differ in their specific applications and reactivity.
Properties
Molecular Formula |
C49H79N5O12 |
|---|---|
Molecular Weight |
930.2 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[methyl-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]acetyl]amino]butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C49H79N5O12/c1-14-24-64-25-26-65-27-28-66-31-41(56)52(9)43(33(5)6)47(58)51-42(32(3)4)48(59)53(10)44(34(7)15-2)39(61-11)30-40(55)54-23-19-22-38(54)45(62-12)35(8)46(57)50-37(49(60)63-13)29-36-20-17-16-18-21-36/h1,16-18,20-21,32-35,37-39,42-45H,15,19,22-31H2,2-13H3,(H,50,57)(H,51,58)/t34-,35+,37-,38-,39+,42-,43-,44-,45+/m0/s1 |
InChI Key |
IXHSQIFHDJLENR-ZPAUYSRYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)COCCOCCOCC#C |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)COCCOCCOCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-10,11-dione](/img/structure/B12388120.png)
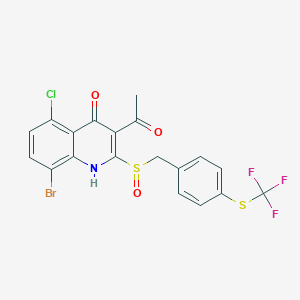
![1-(1H-indol-4-yl)-3-[4-(1H-indol-4-ylcarbamoylamino)phenyl]urea](/img/structure/B12388127.png)
![4-[3-(Difluoromethyl)-4-[[2-(3,4,5-trifluorophenyl)phenyl]carbamoyl]pyrazol-1-yl]butanoic acid](/img/structure/B12388133.png)
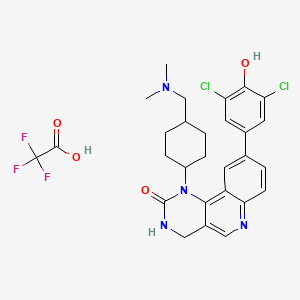
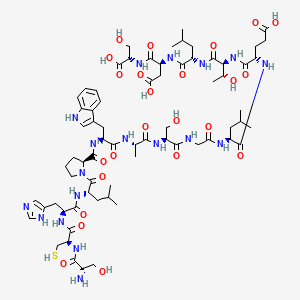

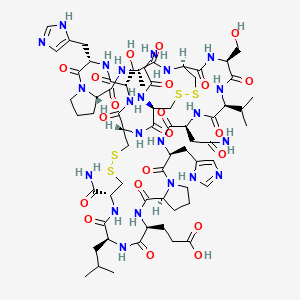
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388161.png)
